molecular formula C10H13NO3 B12333114 Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy-

Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy-

Cat. No.: B12333114
M. Wt: 195.21 g/mol
InChI Key: ZSRNOKVFENPWAZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy-, is a substituted benzene derivative characterized by:

  • A benzene ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂).
  • An alpha-hydroxy group (-OH) attached to the acetic acid side chain.
  • A carboxylic acid functional group (-COOH).

This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H13NO3/c1-11(2)8-5-3-7(4-6-8)9(12)10(13)14/h3-6,9,12H,1-2H3,(H,13,14)

InChI Key

ZSRNOKVFENPWAZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

The most widely documented route involves the use of Grignard reagents to introduce the alpha-hydroxy group. In this method, 4-(dimethylamino)benzaldehyde is reacted with a magnesium-based Grignard reagent (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −20°C to 0°C. The intermediate alkoxide is subsequently quenched with aqueous ammonium chloride, yielding the secondary alcohol. Oxidation of the alcohol moiety is achieved using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C, providing the target carboxylic acid with reported yields of 68–72%.

Key parameters influencing yield include:

  • Temperature control : Excess exothermicity during Grignard addition leads to dimerization by-products.
  • Solvent purity : Residual moisture reduces reagent activity by >30%.
  • Oxidation selectivity : Over-oxidation to ketones is mitigated by maintaining pH < 2 during the Jones oxidation.

Solvent-Free Melt Condensation

Patent WO2003042166A2 discloses a solvent-free approach using stoichiometric mixtures of 4-(dimethylamino)benzaldehyde and ethyl glycolate under melt conditions (120–140°C). The reaction proceeds via a Knoevenagel condensation mechanism, with the dimethylamino group acting as an intramolecular base catalyst. This method eliminates solvent recovery steps and achieves 85% conversion within 3 hours, as validated by HPLC analysis.

Comparative advantages :

Parameter Grignard Method Melt Condensation
Reaction time 8–12 hours 3–4 hours
Solvent consumption 15 L/kg product 0 L/kg product
By-product formation 12–18% <5%

Enzymatic Hydroxylation

Recent advances employ cytochrome P450 monooxygenases for regioselective hydroxylation of 4-(dimethylamino)benzeneacetic acid. Engineered E. coli strains expressing CYP102A1 mutants convert the substrate to the alpha-hydroxy derivative with 91% enantiomeric excess (ee) in phosphate buffer (pH 7.4) at 30°C. NADPH regeneration is maintained using glucose dehydrogenase co-expression, reducing cofactor costs by 73% compared to traditional methods.

Optimization trials :

  • Substrate concentration: Maximum activity observed at 25 mM (higher concentrations inhibit enzyme activity)
  • Oxygen transfer rate: kLa > 0.15 s⁻¹ critical for maintaining reaction kinetics
  • Thermal stability: Half-life of 48 hours at 30°C vs. 12 hours at 37°C

Industrial-Scale Crystallization and Purification

Large-scale production (≥100 kg batches) requires careful control of crystallization parameters. USPTO patent US6815549B2 details a multi-step purification protocol:

  • Primary crystallization : From ethyl acetate/hexane (3:1 v/v) at −20°C, achieving 98.5% purity
  • Acid-base wash : 0.1 M HCl followed by 5% NaHCO₃ to remove residual amines
  • Final recrystallization : Methanol/water (4:1) with 0.1% ascorbic acid antioxidant

Process analytics reveal critical quality attributes:

  • Particle size distribution : 50–150 µm optimal for tablet compression
  • Polymorph control : Form II (monoclinic) preferred over metastable Form IV
  • Residual solvents : <300 ppm ethyl acetate (ICH Q3C limit)

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated 89% yield in 15 minutes using:

  • 4-(Dimethylamino)benzyl chloride (1.2 eq)
  • Glyoxylic acid (1.0 eq)
  • Tetrabutylammonium fluoride (TBAF, 0.2 eq)
  • Microwave conditions: 150 W, 100°C, DMF solvent

Comparative kinetic data:

Method Rate constant (k, s⁻¹) Activation energy (Ea, kJ/mol)
Conventional heating 2.3×10⁻⁴ 78.4
Microwave 1.7×10⁻³ 52.1

Continuous Flow Chemistry

Patent CN105646259A outlines a continuous process with three interconnected modules:

  • Reaction module : Packed-bed reactor with Amberlyst-15 catalyst (residence time: 8 min)
  • Separation module : Inline liquid-liquid extraction (ethyl acetate/water)
  • Crystallization module : Antisolvent precipitation with real-time PAT monitoring

Benefits over batch processing:

  • 98.5% conversion stability over 120 hours
  • 40% reduction in energy consumption
  • 15 ppm heavy metal content (vs. 200 ppm in batch)

By-Product Analysis and Mitigation

Common impurities and control strategies:

Impurity Source Mitigation
4-(Dimethylamino)acetophenone Over-oxidation Strict temp control (<5°C)
N-Oxide derivatives Peroxide formation Nitrogen sparging, BHT antioxidant
Dimer species Radical coupling UV light exclusion, radical traps

GC-MS analysis of reaction mixtures identifies these impurities at 0.5–2.1% levels, necessitating gradient HPLC purification (C18 column, 0.1% TFA in ACN/water).

Green Chemistry Approaches

Recent developments emphasize sustainable synthesis:

  • Bio-based solvents : Cyrene™ (dihydrolevoglucosenone) replaces DMF, reducing process mass intensity by 40%
  • Photocatalytic oxidation : TiO₂ nanotubes under UV (365 nm) achieve 82% yield without metal catalysts
  • Waste valorization : Distillation residues repurposed as asphalt modifiers per ASTM D8-22

Life cycle assessment (LCA) shows:

  • 34% lower global warming potential vs. traditional routes
  • 78% reduction in hazardous waste generation

Industrial Case Study: Pilot Plant Optimization

A 2023 pilot campaign (500 L scale) validated critical process parameters:

Parameter Lab Scale Pilot Scale Optimization Action
Cooling rate 10°C/min 2°C/min Installed jacketed crystallizer
Mixing energy 50 W/m³ 120 W/m³ Upgraded to radial-flow impeller
Filtration time 45 min 180 min Added filter aid (Celite 545)

The campaign achieved 91.2% yield with 99.1% purity, meeting ICH Q11 guidelines for commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetic acid derivatives are often utilized in the pharmaceutical industry for their therapeutic properties.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to benzeneacetic acid exhibit anti-inflammatory effects, making them potential candidates for pain relief medications. For instance, derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Antimicrobial Activity

Studies have shown that benzeneacetic acid derivatives possess antimicrobial properties. They can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential use as preservatives in pharmaceutical formulations .

Agricultural Applications

Benzeneacetic acid compounds are also explored for their agricultural applications, particularly as plant growth regulators.

Growth Regulation

Research demonstrates that benzeneacetic acid can enhance plant growth by promoting cell division and elongation. It has been tested on crops such as tomatoes and cucumbers, resulting in increased yields and improved fruit quality .

Herbicidal Properties

Some studies suggest that benzeneacetic acid derivatives may possess herbicidal properties, providing an alternative to synthetic herbicides. Their mechanism of action involves disrupting the growth processes of unwanted plants while being less harmful to crops .

Material Science Applications

The compound's unique chemical structure allows it to be used in various material science applications.

UV Absorption

Benzeneacetic acid derivatives are effective UV light absorbers and are incorporated into coatings and plastics to enhance their durability against UV radiation. This application is particularly relevant in the production of varnishes and inks .

Photoinitiators in Polymerization

These compounds are used as photoinitiators in UV-curable systems, facilitating the polymerization process when exposed to UV light. This property is beneficial in manufacturing adhesives and coatings that require rapid curing times .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsPain relief (anti-inflammatory)Reduces inflammation and pain
Antimicrobial agentPreserves formulations from microbial growth
AgriculturePlant growth regulatorIncreases crop yield
HerbicideTargets unwanted plants
Material ScienceUV absorberEnhances durability of coatings
PhotoinitiatorFacilitates rapid curing in polymers

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the efficacy of a benzeneacetic acid derivative in reducing inflammation in animal models. The results indicated significant reduction in swelling and pain compared to control groups, highlighting its potential for therapeutic use .

Case Study 2: Agricultural Impact

Another study focused on the application of benzeneacetic acid as a growth regulator in tomato plants. The treated plants showed a 30% increase in yield compared to untreated controls, demonstrating its effectiveness as a natural growth enhancer .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Position) Functional Groups Reference
Target Compound 4-(dimethylamino), α-hydroxy -COOH, -OH, -N(CH₃)₂ -
Fexofenadine Hydrochloride 4-(1-hydroxy-4-(piperidinyl)butyl), α,α-dimethyl -COOH, -OH, -N(CH₃)₂ (esterified)
2-(Methylamino)-2-phenylacetic acid HCl α-(methylamino) -COOH, -NHCH₃
Cyclopentolate Hydrochloride α-(1-hydroxycyclopentyl), 2-(dimethylamino)ethyl ester -COO-, -OH, -N(CH₃)₂ (ester chain)
Benzeneacetic acid, 4-chloro-α-(4-chlorophenyl)-α-hydroxy- 4-chloro, α-hydroxy, α-(4-chlorophenyl) -COOEt, -OH, -Cl
Key Observations :
  • Substituent Position: The target compound’s dimethylamino group at the 4-position distinguishes it from cyclopentolate, where dimethylamino is part of an ester side chain .
  • Hydroxyl Group: The α-hydroxy group is shared with fexofenadine derivatives but absent in 2-(methylamino)-2-phenylacetic acid HCl .
  • Chlorinated Analogues: Compounds like 4-chloro-α-(4-chlorophenyl)-α-hydroxy- exhibit reduced polarity due to halogenation, contrasting with the hydrophilic dimethylamino group in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Fexofenadine HCl Cyclopentolate HCl
Molecular Weight ~265–300 (estimated) 538.13 327.85
Solubility Moderate (polar groups) High (hydrochloride salt) High (esterified side chain)
Polarity High (-OH, -N(CH₃)₂) Moderate (bulky substituents) Low (esterified chain)
Synthetic Routes Not explicitly described Reduction of imine intermediates Esterification reactions
Key Findings :
  • Solubility: The target compound’s α-hydroxy and dimethylamino groups likely enhance water solubility compared to chlorinated derivatives (e.g., 4-chloro-α-(4-chlorophenyl)-) .
Key Insights :
  • Receptor Interactions: The dimethylamino group in the target compound may facilitate receptor binding (e.g., muscarinic or histamine receptors), similar to fexofenadine and cyclopentolate .
  • Toxicity Profile: Chlorinated derivatives exhibit higher toxicity (e.g., EPA hazardous listing ), whereas dimethylamino-hydroxyl substitutions may offer safer pharmacological profiles .

Biological Activity

Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- (commonly referred to as a dimethylamino derivative of benzeneacetic acid) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a dimethylamino group and a hydroxyl group. The presence of these functional groups significantly influences its reactivity and biological interactions. The chemical structure can be represented as:

C9H11NO3\text{C}_9\text{H}_{11}\text{N}\text{O}_3

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that dimethylamino derivatives exhibit notable antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anticancer Properties
Benzeneacetic acid derivatives have been investigated for their anticancer potential. The dimethylamino group is known to enhance the lipophilicity of the compound, facilitating better cell membrane penetration and subsequent cytotoxic effects on cancer cells. In vitro studies have demonstrated that such compounds can induce apoptosis in several cancer cell lines .

3. Anti-inflammatory Effects
The hydroxyl group contributes to the anti-inflammatory activity of the compound by modulating inflammatory pathways. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- can be attributed to several mechanisms:

  • Cell Membrane Disruption : The amphipathic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in bacteria.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects on MRSA and other pathogens
AnticancerInduction of apoptosis in various cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial efficacy of several dimethylamino derivatives against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential as an alternative treatment option .

Case Study: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated human breast cancer cells with varying concentrations of benzeneacetic acid derivatives. Results showed a dose-dependent reduction in cell viability, with mechanisms involving ROS generation and apoptosis induction being confirmed through flow cytometry analyses .

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